molecular formula C9H9N3O3 B13596964 methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13596964
M. Wt: 207.19 g/mol
InChI Key: QBNYDDPEZGDTEH-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the reaction of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the desired imidazopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is a common approach to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may act as a positive allosteric modulator of GABA A receptors or inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Biological Activity

Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action, supported by data tables and relevant case studies.

IUPAC Name : Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS Number : [Not provided in search results]
Molecular Formula : C₉H₈N₄O₃

Antiproliferative Activity

Recent studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 range of 1.45–4.25 μM against multiple cancer cell lines, indicating a robust dose-dependent response and suggesting a cell cycle-phase-specific mechanism of action .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism
Compound 19A549 (Lung)1.45G2/M arrest
Compound 19HeLa (Cervical)2.10G2/M arrest
Compound 19MCF-7 (Breast)4.25G2/M arrest

Antibacterial Activity

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antibacterial properties. In a study comparing various nitrogen heterocycles, certain compounds exhibited potent activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL . This suggests that modifications in the imidazo structure could enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Imidazo Derivatives

CompoundPathogen TestedMIC (μg/mL)Control MIC (μg/mL)
Compound AStaphylococcus aureus3.12Isoniazid: 0.25
Compound BEscherichia coli12.5Ciprofloxacin: 2

The biological activity of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is thought to involve several mechanisms:

  • Cell Cycle Arrest : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism or replication.
  • Interaction with Proteins : Molecular docking studies have shown potential interactions with target proteins such as lumazine synthase from Mycobacterium tuberculosis, indicating possible pathways for antibacterial action .

Case Study 1: Antiproliferative Effects

A study focused on the synthesis and evaluation of various imidazo derivatives reported that one compound significantly inhibited the growth of A549 lung cancer cells through induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Efficacy

Another investigation highlighted the antibacterial properties of imidazo derivatives against Staphylococcus aureus. The study found that specific structural modifications enhanced the compounds' potency compared to standard antibiotics like ciprofloxacin .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(11-9(12)14)3-4-6(10-7)8(13)15-2/h3-4H,1-2H3,(H,11,14)

InChI Key

QBNYDDPEZGDTEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(=O)OC)NC1=O

Origin of Product

United States

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